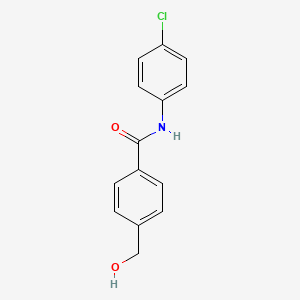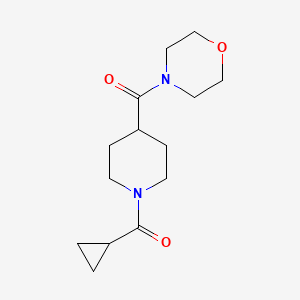
4-(3-Cyclohexylpropanoyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Cyclohexylpropanoyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a cyclohexyl group attached to a propanoyl moiety, which is further linked to a piperazin-2-one ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Cyclohexylpropanoyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be used to synthesize this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, asymmetric catalytic methodologies have been developed to prepare piperazin-2-ones with high stereoselectivity . These methods are particularly suited for large-scale production due to their economic and environmental benefits.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-Cyclohexylpropanoyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into alcohols or amines. Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Catalysts such as palladium and iridium are often employed in hydrogenation reactions . Reaction conditions typically involve controlled temperatures and pressures to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Cyclohexylpropanoyl)piperazin-2-one has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic properties. In medicine, piperazine derivatives are explored for their antimicrobial, anti-inflammatory, and antitumor activities . Additionally, this compound finds applications in the pharmaceutical industry as an intermediate in drug synthesis .
Wirkmechanismus
The mechanism of action of 4-(3-Cyclohexylpropanoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, piperazine derivatives are known to inhibit certain kinases and proteases, which play crucial roles in cell signaling and metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
4-(3-Cyclohexylpropanoyl)piperazin-2-one can be compared with other piperazine derivatives to highlight its uniqueness. Similar compounds include 1-(2-Phenylethyl)piperazin-2-one and 1-(3,5-Dimethylbenzyl)piperazin-2-one . These compounds share the piperazine core structure but differ in their substituents, which can influence their chemical properties and biological activities. The presence of the cyclohexylpropanoyl group in this compound imparts distinct steric and electronic effects, making it a valuable compound for specific research applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject for research in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds can provide valuable insights for future studies and applications.
Eigenschaften
IUPAC Name |
4-(3-cyclohexylpropanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-12-10-15(9-8-14-12)13(17)7-6-11-4-2-1-3-5-11/h11H,1-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMPMTNUVOFBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
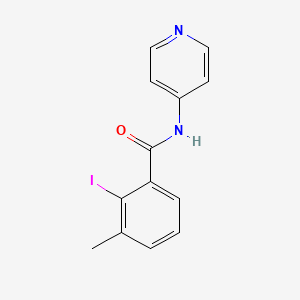
![2,6-difluoro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7483720.png)
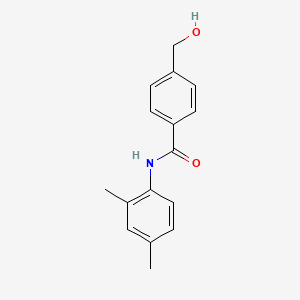
![4-[2-(1-Adamantyl)acetyl]piperazin-2-one](/img/structure/B7483750.png)
![4-[2-(3,4-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7483754.png)
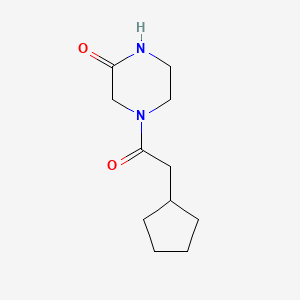
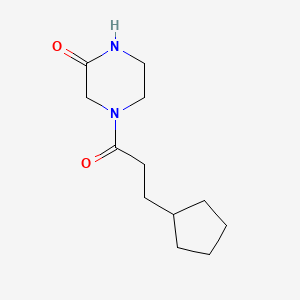

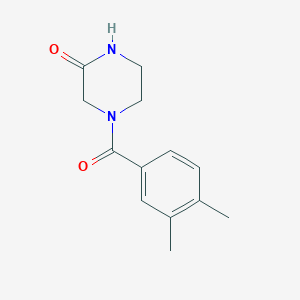
![N-(2-tert-butyl-1,3-benzoxazol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7483783.png)
![Furan-3-yl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7483785.png)
![1-[4-(3-Methylphenyl)piperazin-1-yl]-2-[5-(phenoxymethyl)tetrazol-2-yl]ethanone](/img/structure/B7483798.png)
